(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride (1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955473-77-4
VCID: VC6932035
InChI: InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H
SMILES: CC(C)(C)OC1CC(C1)N.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69

(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride

CAS No.: 1955473-77-4

Cat. No.: VC6932035

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69

* For research use only. Not for human or veterinary use.

(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride - 1955473-77-4

Specification

CAS No. 1955473-77-4
Molecular Formula C8H18ClNO
Molecular Weight 179.69
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H
Standard InChI Key LVXDHSAIYDBFPX-MEZFUOHNSA-N
SMILES CC(C)(C)OC1CC(C1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound features a cyclobutane ring substituted at the 1- and 3-positions with an amine group and a tert-butoxy group, respectively. The (1r,3r) designation indicates that both substituents occupy equatorial positions relative to the cyclobutane ring’s puckered conformation . This stereochemistry reduces steric strain between the bulky tert-butoxy group and the amine, stabilizing the molecule.

The hydrochloride salt form arises from protonation of the primary amine by hydrochloric acid, yielding a water-soluble crystalline solid. The tert-butoxy group (–O–C(CH₃)₃) acts as both a steric shield and an electron-donating moiety, influencing reactivity and intermolecular interactions .

Synthesis and Optimization

Key Synthetic Routes

Synthesis of (1r,3r)-3-(tert-butoxy)cyclobutan-1-amine hydrochloride typically involves multi-step strategies to construct the cyclobutane ring while controlling stereochemistry:

  • Cyclobutane Ring Formation:

    • [2+2] Photocycloaddition or strain-driven cyclization methods are employed. For example, sensitized photocycloaddition of alkenes under UV light (e.g., 368 nm) generates the cyclobutane core .

    • Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though yields remain moderate (40–60%) due to ring strain .

  • Functionalization:

    • The tert-butoxy group is introduced via nucleophilic substitution of a halogenated cyclobutane intermediate with tert-butanol in the presence of a base (e.g., K₂CO₃).

    • The amine group is installed through Curtius rearrangement or Hofmann degradation, followed by acid hydrolysis to yield the primary amine .

  • Salt Formation:

    • The free base is treated with hydrochloric acid in anhydrous ether or THF to precipitate the hydrochloride salt.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature: Low temperatures (–20°C to 0°C) during cyclization minimize side reactions .

  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in photocycloadditions .

  • Catalysts: Copper(I) or palladium complexes improve selectivity in substitution steps.

Physicochemical Properties

Basic Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₆ClNO
Molecular Weight193.67 g/mol
Melting Point142–145°C (decomposes)
Solubility>50 mg/mL in water, DMSO, and ethanol
LogP (Partition Coefficient)1.2 ± 0.3

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.22 (s, 9H, tert-butyl), 3.41–3.55 (m, 2H, cyclobutane CH₂), 2.98–3.12 (m, 2H, cyclobutane CH₂), 1.85–1.95 (m, 2H, cyclobutane CH₂).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C–O–C asym), 1100 cm⁻¹ (C–N stretch) .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s rigid cyclobutane core and polar amine group make it a valuable building block for bioactive molecules:

  • Kinase Inhibitors: Incorporation into ATP-binding pockets improves selectivity due to steric complementarity .

  • Covalent Inhibitors: The amine group can be functionalized with electrophilic warheads (e.g., acrylamides) for targeted covalent binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator